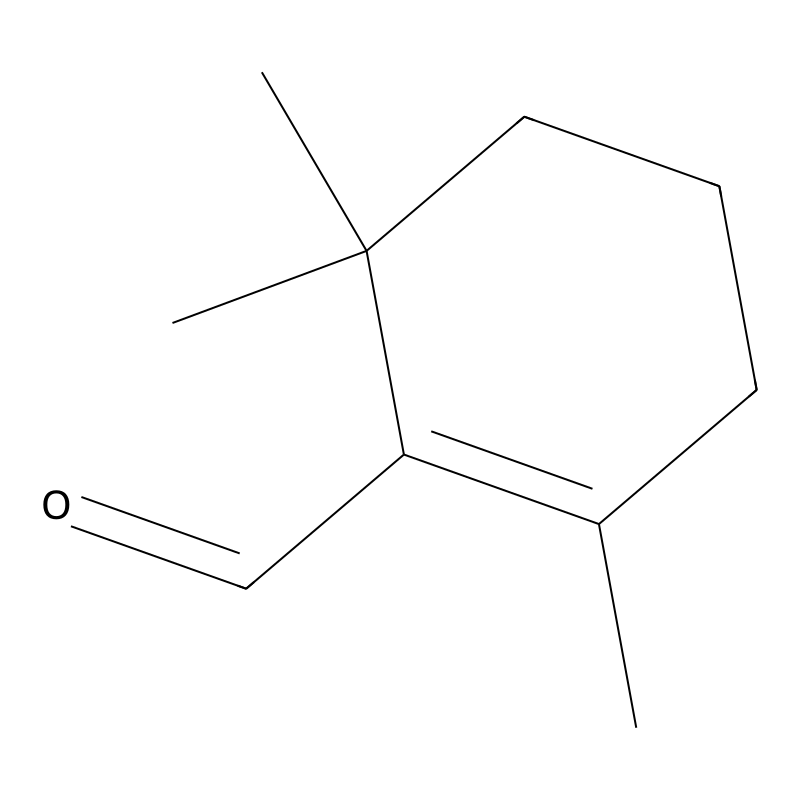beta-Cyclocitral

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Abiotic Stress Tolerance:
- Studies have shown that β-cyclocitral acts as a stress signal in plants, accumulating under adverse environmental conditions such as drought, salinity, and high temperatures .
- Research suggests that β-cyclocitral regulates gene expression through various signaling pathways, ultimately enhancing plant tolerance to abiotic stress .
- This potential role of β-cyclocitral as a stress tolerance enhancer holds promise for developing strategies to improve crop resilience in the face of challenging environmental conditions.
Root Growth Promotion:
- Recent research has identified β-cyclocitral as a regulator of root stem cell behavior in plants like Arabidopsis, rice, and tomato .
- The findings suggest that β-cyclocitral promotes root stem cell division, leading to enhanced root growth and branching .
- This ability to promote root growth makes β-cyclocitral a potential candidate for developing strategies to improve plant establishment, nutrient uptake, and overall plant vigor, especially under challenging conditions like salt stress .
Beta-Cyclocitral is an apocarotenoid derived from the oxidative cleavage of beta-carotene, specifically involving the C7 position. This compound is notable for its volatile nature and contributes significantly to the aroma profiles of various fruits, vegetables, and ornamental plants. It has been detected in a wide range of organisms, including plants, fungi, cyanobacteria, and animals. In plant biology, beta-cyclocitral serves as a crucial regulator of root development and enhances stress resistance in plants, making it a compound of increasing interest in agricultural research and applications .
Beta-Cyclocitral can be synthesized through both enzymatic and non-enzymatic pathways. The primary reactions involve:
- Oxidative Cleavage: The enzymatic cleavage of beta-carotene by carotenoid cleavage dioxygenases (such as CCD4) or lipoxygenases (like 13-lipoxygenase) at the C7-C8 double bond results in beta-cyclocitral formation.
- Direct Oxidation: Reactive oxygen species, particularly singlet oxygen, can directly oxidize beta-carotene to produce beta-cyclocitral .
- Photolysis: Under UV light exposure, beta-cyclocitral can degrade into various other compounds, including 2,2,6-trimethyl-cyclohexanone and 2,6-dimethyl-cyclohexanol .
The synthesis of beta-cyclocitral can be achieved through several methods:
- Enzymatic Cleavage:
- Utilizing carotenoid cleavage dioxygenases or lipoxygenases to cleave beta-carotene at specific double bonds.
- Chemical Oxidation:
- Employing reactive oxygen species to oxidize beta-carotene directly.
- Photochemical Methods:
Beta-Cyclocitral has diverse applications:
- Agricultural Use: Its role in promoting root growth makes it a candidate for agricultural enhancers that improve crop resilience and yield.
- Analytical Standards: It serves as an analytical standard for identifying volatile organic compounds in saffron due to its structural similarities with safranal .
- Environmental Monitoring: Beta-cyclocitral levels can be monitored in aquatic systems to track cyanobacterial blooms .
Research indicates that beta-cyclocitral interacts with various biological systems:
- Gene Regulation: It modulates gene expression related to stress responses in plants, particularly under oxidative stress conditions.
- Cellular Mechanisms: Studies have shown that beta-cyclocitral can induce programmed cell death in certain organisms, linking it to toxicological assessments in environmental studies .
Beta-Cyclocitral shares structural and functional similarities with several other apocarotenoids. Below are some comparable compounds:
| Compound | Source | Unique Features |
|---|---|---|
| Alpha-Cyclocitral | Derived from alpha-carotene | Less volatile; primarily involved in plant signaling |
| Beta-Ionone | Derived from beta-carotene | Known for its floral aroma; used in perfumery |
| Lutein | Found in green leafy vegetables | Important for vision; antioxidant properties |
| Zeaxanthin | Found in corn and peppers | Functions as a photoprotective pigment |
Uniqueness of Beta-Cyclocitral
Beta-Cyclocitral is unique due to its specific role as a root growth regulator and its involvement in stress resistance mechanisms. Unlike other apocarotenoids that may primarily serve aromatic or visual functions, beta-cyclocitral's biological activity extends into critical developmental processes within plants .
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 63 of 111 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 48 of 111 companies with hazard statement code(s):;
H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (87.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (87.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
432-25-7








